molecular formula C28H29BrN2O2 B601927 2,3-Dehydro Darifenacin Hydrobromide CAS No. 943034-52-4

2,3-Dehydro Darifenacin Hydrobromide

カタログ番号: B601927
CAS番号: 943034-52-4
分子量: 505.45
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dehydro Darifenacin Hydrobromide is the oxidized analogue and impurity of Darifenacin , a medication used to treat urinary incontinence . Darifenacin is an extended-release tablet which contains 7.5 mg or 15 mg darifenacin as its hydrobromide salt . The active moiety, darifenacin, is a potent muscarinic receptor antagonist .


Synthesis Analysis

The synthesis of Darifenacin Hydrobromide involves several steps. The drug substance was found to be stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . Impurities were identified using liquid chromatography coupled with ion trap mass spectrometry . The unknown impurities were characterized and confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR) and elemental analysis (EA) .


Molecular Structure Analysis

The empirical formula of darifenacin hydrobromide is C28H30N2O2.HBr . The structural formula is complex and involves several functional groups . The molecular weight of darifenacin hydrobromide is 507.5 .


Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized as various compounds .


Physical And Chemical Properties Analysis

Darifenacin hydrobromide is a white to almost white, crystalline powder . It has a molecular weight of 507.5 . The chemical formula of darifenacin hydrobromide is C28H30N2O2.HBr .

科学的研究の応用

Pharmacokinetics and Metabolism

Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder disorder. It exhibits a short terminal elimination half-life in intravenous and immediate-release oral dosage forms, but this increases with prolonged-release formulations. The bioavailability from 7.5 and 15 mg prolonged-release tablets is estimated at 15.4% and 18.6%, respectively. Darifenacin is well absorbed from the gastrointestinal tract, with less than 2% of unchanged drug recovered in feces. The drug is highly protein-bound and is subject to extensive hepatic metabolism, primarily mediated by hepatic cytochrome P450 2D6 and 3A4 (Skerjanec, 2006).

Manufacturing Process

An efficient, commercial manufacturing process for darifenacin hydrobromide has been developed, demonstrating its potential for large-scale production. The process involves several stages, including monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation (Pramanik et al., 2012).

Nanoparticle Delivery Systems

Nanostructured lipid carriers (NLCs) have been formulated for darifenacin hydrobromide to enhance its bioavailability compared to conventional dosage forms. These NLCs have shown potential for providing controlled and sustained release, with studies indicating efficient encapsulation and release profiles (Allah & Hussein, 2018).

Analytical Method Development

A novel high-performance liquid chromatography method using mass spectrometry has been developed and validated for quantification of darifenacin in human plasma. This method is characterized by a high degree of sensitivity and specificity, suitable for clinical and pharmacokinetic studies (Shah et al., 2013).

Synthesis Methods

Multiple synthesis methods have been explored for darifenacin hydrobromide, each providing insights into the chemical processes involved and the yields achievable. These studies contribute to the understanding of efficient and scalable synthesis routes for this compound (Yuan Zhe-dong, 2007), (L. Zicheng, 2010), (Zeng Guo-cheng, 2009).

Stability and Impurity Analysis

The stability of darifenacin hydrobromide under various conditions and the identification of impurities are crucial for ensuring the quality and safety of the drug. Studies have been conducted to understand its stability under different conditions and to identify and characterize potential impurities (Saji Thomas et al., 2012).

Novel Drug Delivery Systems

Research has been conducted to develop extended-release matrix tablets and transdermal patches for darifenacin hydrobromide, aiming to enhance patient compliance and extend the duration of action. These studies focus on optimizing formulation components and evaluating the resulting release profiles (Brahma, 2017), (Aparna Reddy K et al., 2021).

Safety and Hazards

Darifenacin is contraindicated in patients with, or at risk for, urinary retention, gastric retention, or uncontrolled narrow-angle . Adverse reactions such as dry mouth, constipation and abnormal vision may be mediated through effects on M3 receptors in these organs . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

生化学分析

Biochemical Properties

2,3-Dehydro Darifenacin Hydrobromide, like Darifenacin, is likely to interact with M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions . The interaction between this compound and these receptors could potentially influence biochemical reactions within the body.

Cellular Effects

The primary cellular effect of this compound is likely to be a reduction in the urgency to urinate, achieved by blocking M3 muscarinic acetylcholine receptors . This blockage inhibits bladder muscle contractions, thereby influencing cell function .

Molecular Mechanism

This compound, similar to Darifenacin, works by blocking the M3 muscarinic acetylcholine receptor . This receptor is primarily responsible for bladder muscle contractions . By blocking this receptor, this compound decreases the urgency to urinate .

Temporal Effects in Laboratory Settings

This increases with a prolonged-release (PR) formulation (14–16 hours) .

Metabolic Pathways

This compound is likely metabolized in a similar manner to Darifenacin, which undergoes hepatic metabolism via CYP3A4 and CYP2D6 pathways . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its similarity to Darifenacin, it is likely to be found wherever M3 muscarinic acetylcholine receptors are present, as these are its primary target .

特性

IUPAC Name

2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYUWQSYFUAIX-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 2
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 3
Reactant of Route 3
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 4
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 5
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 6
2,3-Dehydro Darifenacin Hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。